1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine
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Overview
Description
1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a useful research compound. Its molecular formula is C14H19N5 and its molecular weight is 257.341. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research by Bektaş et al. (2007) focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which included compounds with structures similar to 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine. These compounds were evaluated for their effectiveness against various microorganisms, and some showed good or moderate activities, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity
Ding et al. (2016) conducted a study on the antitumor activity of a novel series of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group. The compounds exhibited significant inhibitory activity against tumor cells, highlighting the potential of similar structures in cancer therapy (Ding et al., 2016).
Pharmacological Evaluation
Kumar et al. (2017) designed, synthesized, and evaluated the pharmacological effects of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Their study not only assessed the antidepressant activities of these compounds but also explored their antianxiety effects, providing a basis for further research into their potential therapeutic applications (Kumar et al., 2017).
Biological Evaluation
A study on the synthesis and docking studies of 1-(2- fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole by Balaraju et al. (2019) involved the creation of piperazine-1-yl-1H-indazole derivatives significant in medicinal chemistry. This work included computational docking studies to predict the interaction of the synthesized compounds with biological targets, suggesting their relevance in drug design (Balaraju et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenylpiperazine derivatives, have been found to enhance transepithelial transport across the intestinal epithelium . This suggests that the compound might interact with proteins or receptors involved in this process.
Mode of Action
It’s worth noting that similar compounds, such as phenylpiperazine derivatives, have been shown to enhance the permeability of the fluorescent marker calcein over 100-fold . This suggests that the compound might interact with its targets to modulate their function, thereby enhancing transepithelial transport.
Biochemical Pathways
Given the potential role of similar compounds in enhancing transepithelial transport , it’s plausible that the compound could affect pathways related to this process.
Pharmacokinetics
Similar compounds, such as phenylpiperazine derivatives, have been studied for their potential as intestinal permeation enhancers , suggesting that they may have favorable absorption properties.
Result of Action
Based on the potential role of similar compounds in enhancing transepithelial transport , it’s plausible that the compound could lead to increased absorption of certain substances across the intestinal epithelium.
Properties
IUPAC Name |
1-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-12-4-2-3-5-13(12)19-11-16-17-14(19)10-18-8-6-15-7-9-18/h2-5,11,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDMBKYAHPJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NN=C2CN3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.